S-Phosphocysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

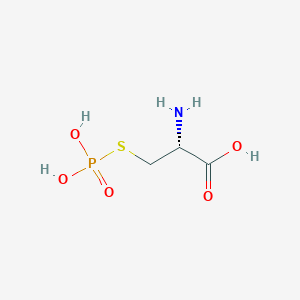

S-Fosfocisteína: es un derivado fosforilado del aminoácido cisteína. Es una molécula pequeña que pertenece a la clase de compuestos orgánicos conocidos como L-cisteína-S-conjugados. Este compuesto se caracteriza por la presencia de un grupo tiofosfato unido al átomo de azufre de la cisteína. La S-Fosfocisteína juega un papel significativo en varios procesos biológicos, particularmente en la regulación de la función de las proteínas a través de modificaciones postraduccionales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de S-Fosfocisteína típicamente involucra la fosforilación de residuos de cisteína. Un método común incluye la reducción de proteínas con puentes disulfuro seguidas de la alquilación de la cisteína con (3-acrilamidopropil)trimetil-cloruro de amonio (APTA). Esto es seguido por una beta-eliminación en hidróxido de bario acuoso para producir polipéptidos modificados que contienen residuos de dehidroalanina. La adición conjugada de ácido tiofosfórico a estos residuos da como resultado la formación de S-Fosfocisteína .

Métodos de producción industrial: : Si bien los métodos de producción industrial específicos para S-Fosfocisteína no están ampliamente documentados, el enfoque general involucra la síntesis a gran escala utilizando las reacciones químicas mencionadas anteriormente. El proceso puede optimizarse para obtener un mayor rendimiento y pureza a través de técnicas avanzadas en ingeniería química y bioprocesamiento.

Análisis De Reacciones Químicas

Tipos de reacciones: : La S-Fosfocisteína experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo tiofosfato puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden dirigirse al átomo de azufre en el grupo tiofosfato.

Sustitución: El grupo tiofosfato puede participar en reacciones de sustitución, donde es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol (DTT).

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución.

Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido sulfónico, mientras que las reacciones de sustitución pueden producir una variedad de compuestos que contienen tiofosfato .

Aplicaciones Científicas De Investigación

La S-Fosfocisteína tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar la fosforilación y sus efectos en la estructura y función de las proteínas.

Biología: Juega un papel en la regulación de los procesos celulares a través de modificaciones postraduccionales de las proteínas.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en enfermedades donde la fosforilación de proteínas está desregulada.

Mecanismo De Acción

El mecanismo de acción de la S-Fosfocisteína involucra su papel como una modificación postraduccional en las proteínas. Es parte del sistema de fosfotransferasa de azúcar dependiente de fosfoenolpiruvato, que cataliza la fosforilación de sustratos de azúcar entrantes. Esta modificación puede alterar la actividad, la estabilidad y las interacciones de las proteínas, regulando así varios procesos celulares. Los objetivos moleculares incluyen enzimas y transportadores involucrados en vías metabólicas .

Comparación Con Compuestos Similares

Compuestos similares

- O-Fosfoserina

- O-Fosfotreonina

- O-Fosfotirosina

- N1-FosfoTriptofano

- O-FosfohidroxiLisina

- O-FosfohidroxiProlina

Comparación: : La S-Fosfocisteína es única debido a la presencia de un grupo tiofosfato unido al átomo de azufre de la cisteína, mientras que otros aminoácidos fosforilados típicamente tienen grupos fosfato unidos a átomos de oxígeno o nitrógeno. Esta estructura única confiere propiedades químicas y funciones biológicas distintas a la S-Fosfocisteína, convirtiéndola en un compuesto valioso para estudiar la fosforilación de proteínas y sus efectos .

Actividad Biológica

S-Phosphocysteine (pCys) is an important post-translational modification that plays significant roles in various biological processes, particularly in signaling pathways and enzyme catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms, physiological implications, and recent research findings.

Overview of this compound

This compound is formed when a phosphate group is covalently attached to the sulfur atom of cysteine residues in proteins. This modification can influence protein function, stability, and interactions, making it a critical component in cellular signaling and metabolic pathways. The formation of this compound often occurs through enzyme-catalyzed reactions, particularly in the context of phosphoenolpyruvate (PEP)-dependent systems, where it acts as a transient intermediate in carbohydrate transport processes .

- Enzyme-Catalyzed Reactions :

- Signal Transduction :

- Protein Stability and Function :

Biological Significance

This compound plays a critical role in several physiological processes:

- Metabolic Regulation : It is involved in regulating metabolic pathways by modulating enzyme activities that are essential for energy production and nutrient transport.

- Cellular Signaling : As a reversible modification, this compound can act as a molecular switch, toggling between active and inactive states in response to cellular signals.

- Disease Implications : Dysregulation of this compound levels has been linked to various diseases, including cancer, where it may influence tumor growth and metastasis through altered signaling pathways .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- A study demonstrated that phosphorylation on cysteine residues is more prevalent than previously recognized, suggesting its significant role in regulating gene expression and bacterial virulence factors .

- Investigations into cysteine phosphorylation methodologies have revealed advanced techniques for detecting S-phosphorylated peptides using mass spectrometry, enhancing our understanding of its biological implications .

Case Studies

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :

- PRL-CNNM Pathway :

Data Table: Summary of Key Findings on this compound

Propiedades

Número CAS |

115562-30-6 |

|---|---|

Fórmula molecular |

C3H8NO5PS |

Peso molecular |

201.14 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-phosphonosulfanylpropanoic acid |

InChI |

InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

Clave InChI |

MNEMQJJMDDZXRO-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

SMILES isomérico |

C([C@@H](C(=O)O)N)SP(=O)(O)O |

SMILES canónico |

C(C(C(=O)O)N)SP(=O)(O)O |

Key on ui other cas no. |

115562-30-6 |

Sinónimos |

S-phosphocysteine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.